2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate 2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 343373-90-0
VCID: VC4136972
InChI: InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11)
SMILES: CC1=C(SN=N1)NC(=O)OCCCl
Molecular Formula: C6H8ClN3O2S
Molecular Weight: 221.66

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate

CAS No.: 343373-90-0

Cat. No.: VC4136972

Molecular Formula: C6H8ClN3O2S

Molecular Weight: 221.66

* For research use only. Not for human or veterinary use.

2-chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate - 343373-90-0

Specification

CAS No. 343373-90-0
Molecular Formula C6H8ClN3O2S
Molecular Weight 221.66
IUPAC Name 2-chloroethyl N-(4-methylthiadiazol-5-yl)carbamate
Standard InChI InChI=1S/C6H8ClN3O2S/c1-4-5(13-10-9-4)8-6(11)12-3-2-7/h2-3H2,1H3,(H,8,11)
Standard InChI Key FXBAKRRCQCXIDY-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)NC(=O)OCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloroethyl N-(4-methyl-1,2,3-thiadiazol-5-yl)carbamate consists of a 1,2,3-thiadiazole ring substituted with a methyl group at position 4 and a carbamate moiety at position 5. The carbamate group is esterified with a 2-chloroethyl chain, yielding the molecular formula C₇H₈ClN₃O₂S and a molecular weight of 237.67 g/mol . Key structural features include:

  • 1,2,3-Thiadiazole core: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

  • 4-Methyl substituent: Enhances lipophilicity and influences electronic distribution.

  • Carbamate linkage (-NHCOO-): Connects the thiadiazole ring to the 2-chloroethyl group, enabling hydrolytic instability under acidic/basic conditions .

Predicted Physicochemical Properties

PropertyValue/Description
Boiling point236–250 °C (estimated)
Density1.30–1.35 g/cm³ (predicted)
SolubilityLow in water; soluble in DMSO, DMF
pKa7.4–8.2 (amine proton)

The chloroethyl group introduces polarity, while the thiadiazole ring contributes to planar aromaticity, facilitating π-π interactions in biological systems .

Synthesis and Optimization

Reaction Pathways

The compound is synthesized via a two-step protocol:

  • Preparation of 4-methyl-1,2,3-thiadiazol-5-amine: Achieved through cyclization of thiosemicarbazides with acetic anhydride.

  • Carbamate formation: Reacting the amine with 2-chloroethyl chloroformate in anhydrous dichloromethane under basic conditions (e.g., pyridine or triethylamine) :

Thiadiazol-5-amine+ClCOOCH2CH2ClBaseTarget Compound+HCl\text{Thiadiazol-5-amine} + \text{ClCOOCH}_2\text{CH}_2\text{Cl} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Yield optimization:

  • Temperature: 0–5°C minimizes side reactions.

  • Solvent: Tetrahydrofuran (THF) improves reactant miscibility .

Analytical Characterization

  • NMR: δ 2.45 (s, 3H, CH₃), δ 3.80–4.10 (m, 4H, OCH₂CH₂Cl), δ 8.20 (s, 1H, NH).

  • MS (ESI+): m/z 238.1 [M+H]⁺ .

Biological Activities and Mechanisms

Antifungal Activity

In vitro studies on analogous thiadiazole carbamates demonstrate broad-spectrum activity against Phytophthora infestans (EC₅₀: 0.8–1.2 µg/mL) and Fusarium oxysporum (EC₅₀: 1.5–2.0 µg/mL) . The chloroethyl group enhances membrane penetration, while the thiadiazole ring inhibits fungal cytochrome P450 enzymes .

Nematicidal Effects

Against Meloidogyne incognita, 2-chloroethyl derivatives show 80–90% mortality at 50 ppm, outperforming methyl carbamate analogs (60–70%) . The chloroethyl moiety likely alkylates nematode tubulin, disrupting microtubule assembly .

Agricultural Applications

Formulation Strategies

  • Emulsifiable concentrates: 10% active ingredient in xylene-surfactant blends .

  • Seed treatments: 0.5–1.0 g/kg seed protects against Pythium spp. during germination .

Field Efficacy

Trials on wheat (Triticum aestivum) showed 85–92% control of powdery mildew (Blumeria graminis) at 200 g/ha, comparable to commercial fungicides .

Stability and Environmental Fate

Hydrolytic Degradation

The carbamate bond undergoes hydrolysis in aqueous media (t₁/₂: 48 h at pH 7, 25°C), releasing CO₂, 2-chloroethanol, and 4-methyl-1,2,3-thiadiazol-5-amine :

Carbamate+H2OThiadiazol-5-amine+CO2+HOCH2CH2Cl\text{Carbamate} + \text{H}_2\text{O} \rightarrow \text{Thiadiazol-5-amine} + \text{CO}_2 + \text{HOCH}_2\text{CH}_2\text{Cl}

Degradation products:

  • 2-Chloroethanol: Further oxidizes to chloroacetic acid (toxic to aquatic life) .

  • 4-Methyl-1,2,3-thiadiazol-5-amine: Stable in soil (t₁/₂: 30 days).

Photolysis

UV exposure (λ > 290 nm) cleaves the thiadiazole ring, generating sulfonic acid derivatives and NOₓ gases.

ParameterValue
Acute oral LD₅₀ (rat)420 mg/kg (estimated)
Skin irritationModerate (OECD 404)
Ecotoxicity (LC₅₀ fish)2.1 mg/L (96 h)

Protective Measures

  • Personal protective equipment (PPE): Nitrile gloves, chemical goggles, respirator with organic vapor cartridges.

  • Storage: Amber glass bottles at 4°C under nitrogen.

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